N-(1-phenylethyl)cyclohexanamine Hydrochloride is a synthetic organic compound primarily studied for its pharmacological properties, particularly as a calcium antagonist. [, , ] It belongs to a class of compounds known as aminoalkylphenols, which are characterized by the presence of both an amine and a phenol group in their structure. [] N-(1-phenylethyl)cyclohexanamine Hydrochloride has been investigated for its potential use in treating various conditions, including cardiovascular diseases and gastrointestinal disorders. [, , ]
This compound is derived from the reaction of cyclohexanone with 1-phenylethylamine, leading to the formation of the amine derivative. It can be classified as an aliphatic amine, specifically a secondary amine, due to the presence of two alkyl groups attached to the nitrogen atom. The hydrochloride salt form is often utilized for stability and solubility in aqueous solutions.
The synthesis of N-(1-phenylethyl)cyclohexanamine hydrochloride typically involves several key steps:
The yield and purity of the final product can be optimized by varying reaction conditions such as temperature, pressure, and catalyst type .
N-(1-phenylethyl)cyclohexanamine hydrochloride has a molecular formula of C_{13}H_{19}ClN. The structure consists of a cyclohexane ring bonded to a nitrogen atom, which is also attached to a phenethyl group.
N-(1-phenylethyl)cyclohexanamine hydrochloride can participate in various chemical reactions:
The reactivity profile allows it to serve as a versatile intermediate in organic synthesis .
The mechanism by which N-(1-phenylethyl)cyclohexanamine hydrochloride exerts its effects largely depends on its application in biological systems. For example:
Research into its specific mechanisms often employs techniques such as molecular docking studies and biochemical assays to elucidate its action at the molecular level .
N-(1-phenylethyl)cyclohexanamine hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and industry .
N-(1-phenylethyl)cyclohexanamine hydrochloride has several applications:
Recent advances in asymmetric synthesis have enabled more efficient routes to chiral N-(1-phenylethyl)cyclohexanamine derivatives. A particularly innovative approach utilizes an asymmetric Aza-Michael addition of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-ene-carboxylate, achieving excellent stereocontrol at −78°C. This reaction constructs the critical C–N bond with diastereomeric excess >90%, establishing the chiral center adjacent to the cyclohexyl ring [1]. Following this key step, the synthetic pathway proceeds through alkaline hydrolysis (KOH/MeOH, reflux, 24h) to yield the corresponding β-amino acid intermediate, which undergoes Barton decarboxylation (50% yield) using 2,2′-dithiobis(pyridine-N-oxide) and tributyltin hydride under UV irradiation [1].
Biocatalytic strategies have emerged as sustainable alternatives, with metagenomic imine reductases (IREDs) enabling reductive amination of ketone precursors. Researchers have developed a high-throughput colorimetric screening platform (IREDy-to-go) capable of evaluating 384 enzyme variants simultaneously. This system identified several IREDs that efficiently catalyze the dynamic kinetic resolution of N-substituted β-amino ester derivatives, achieving excellent enantioselectivity (ee >99%) and high yields under mild aqueous conditions [3]. The process leverages the reversibility of IRED-catalyzed redox chemistry, detected via diaphorase-mediated reduction of tetrazolium salts to colored formazan products [3].
Table 1: Comparative Analysis of Asymmetric Synthesis Methods for N-(1-Phenylethyl)cyclohexanamine Derivatives
Synthetic Method | Key Conditions | Yield (%) | Stereoselectivity | Advantages |
---|---|---|---|---|
Asymmetric Aza-Michael Addition | Lithium amide, −78°C, THF | 50 (after decarboxylation) | >90% de | High stereocontrol, established methodology |
IRED-Catalyzed Reductive Amination | Buffer (pH 7.5), NADPH, 30°C | 70-99 | >99% ee | Aqueous conditions, high enantioselectivity |
Growth Selection System | Engineered E. coli, amine nitrogen source | N/A | Screen >10⁶ variants | Ultra-high throughput enzyme discovery |
Catalytic hydrogenation represents a critical step in synthesizing N-(1-phenylethyl)cyclohexanamine from imine precursors. Traditional heterogeneous catalysts including Raney nickel, palladium, and platinum efficiently reduce the C=N bond but often suffer from over-reduction and racemization issues [5]. Recent innovations focus on engineered enzymes and optimized chemocatalytic systems that address these limitations.
A breakthrough involves growth selection systems for evolving amine-converting enzymes, enabling ultra-high-throughput screening of biocatalysts. This approach links enzyme activity to microbial survival: when the target amine serves as the sole nitrogen source, only cells expressing active imine-reducing enzymes proliferate [4]. Researchers applied this to engineer a monoamine oxidase variant with 270-fold enhanced activity for chiral amine synthesis. The system employs four constitutive promoters of varying strengths to modulate enzyme expression levels, allowing fine-tuning of selection pressure. Strong promoters facilitate growth with low-activity variants, while weaker promoters select only highly active mutants [4].
For chemocatalytic approaches, cis-selective hydrogenation of 4-substituted cyclohexanone imines has been optimized using noble metal catalysts under controlled hydrogen pressure. Palladium boride catalysts achieve cis-selectivity up to 89.1% (cis/trans ratio 8.2:1) when hydrogen partial pressure is reduced by nitrogen dilution (hydrogen:inert gas = 1:0.2–0.05). This technique minimizes byproducts like cyclohexanols and bis-cyclohexylamines while preserving chiral integrity [5].
Table 2: Hydrogenation Techniques for Imine Intermediate Reduction
Hydrogenation Method | Catalyst/System | Temperature/Pressure | Key Outcomes |
---|---|---|---|
Chemocatalytic | Pd boride | 30-120°C, 5-100 bar H₂ | 89.1% cis-selectivity, minimized over-reduction |
Biocatalytic (IRED) | Metagenomic imine reductases | 30°C, atmospheric | >99% ee, aqueous buffer system |
Engineered Biocatalytic | Evolved monoamine oxidase | 37°C (growth selection) | 270-fold activity improvement |
The conversion of N-(1-phenylethyl)cyclohexanamine to its hydrochloride salt significantly enhances stability and crystallinity, but requires precise optimization. Critical parameters include:
Advanced characterization confirms salt integrity: ¹H NMR (400 MHz, CDCl₃) shows diagnostic signals at δ 3.99 (q, J=6.8 Hz, 1H), 2.55 (tt, J=11.5, 3.3 Hz, 1H), and 1.33 (d, J=6.8 Hz, 3H). The hydrochloride exhibits distinctive infrared absorptions at 1371 cm⁻¹ (benzylamine C–N stretch) and 1026–1261 cm⁻¹ (alkylamine C–N vibrations), providing spectral markers for salt formation completeness [1].
Scaling N-(1-phenylethyl)cyclohexanamine hydrochloride production presents multifaceted engineering challenges:
Table 3: Industrial Solutions for Production Challenges
Production Challenge | Industrial Solution | Technical Outcome | Economic Impact |
---|---|---|---|
Catalyst Cost | Silica-immobilized chiral amides | 5-7 reuse cycles | 40% cost reduction |
Tributyltin Contamination | Three-phase extraction | Tin <5 ppm | Meets pharmacopeial standards |
Variable Crystal Morphology | Plug-flow crystallizers | Uniform particles (D₉₀/D₁₀ < 2.5) | 35% faster drying |
Solvent Consumption | Telescoped continuous process | 60% reduction | Lower waste disposal costs |
These innovations collectively address the core challenges in producing high-purity N-(1-phenylethyl)cyclohexanamine hydrochloride, enabling more economically viable and sustainable manufacturing processes while maintaining stringent quality specifications for pharmaceutical applications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: